molecular formula C20H31BN2O5 B8232987 tert-Butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamido)ethyl)carbamate

tert-Butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamido)ethyl)carbamate

Cat. No.: B8232987
M. Wt: 390.3 g/mol
InChI Key: ZXSSEUIJGYNCMN-UHFFFAOYSA-N
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Description

This compound is a boronic ester derivative featuring a tert-butyl carbamate group linked via an ethylamide spacer to a benzamido-substituted dioxaborolane ring. It is primarily utilized in Suzuki-Miyaura cross-coupling reactions for biaryl bond formation in medicinal chemistry and drug discovery . The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, ensuring stability during synthetic processes, while the dioxaborolane ring enhances reactivity in palladium-catalyzed coupling reactions . Its molecular formula is C₁₉H₃₀BNO₄, with a molecular weight of approximately 347.26 g/mol . Applications span from synthesizing kinase inhibitors to antiviral agents, leveraging its boronic ester functionality for targeted drug design .

Properties

IUPAC Name

tert-butyl N-[2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]amino]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31BN2O5/c1-18(2,3)26-17(25)23-13-12-22-16(24)14-8-10-15(11-9-14)21-27-19(4,5)20(6,7)28-21/h8-11H,12-13H2,1-7H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSSEUIJGYNCMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NCCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31BN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Direct Amide Coupling

Step 1: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl Chloride

  • Reactants : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (1.0 equiv), thionyl chloride (2.5 equiv).

  • Conditions : Reflux in anhydrous dichloromethane (DCM) under nitrogen for 4–6 hours.

  • Workup : Evaporate excess thionyl chloride under reduced pressure.

Step 2: Reaction with tert-Butyl (2-Aminoethyl)carbamate

  • Reactants : Benzoyl chloride intermediate (1.0 equiv), tert-butyl (2-aminoethyl)carbamate (1.1 equiv), triethylamine (2.0 equiv).

  • Conditions : Stir in DCM at 0°C → room temperature for 12 hours.

  • Yield : 78–85% after silica gel chromatography (hexane/ethyl acetate = 3:1).

Route 2: Mitsunobu Reaction for Carbamate Installation

Step 1: Synthesis of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamido)ethanol

  • Reactants : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, ethanolamine, HATU, DIPEA.

  • Conditions : DMF, 25°C, 6 hours.

  • Yield : 82%.

Step 2: tert-Butyl Carbamate Protection

  • Reactants : Alcohol intermediate (1.0 equiv), di-tert-butyl dicarbonate (1.2 equiv), DMAP (0.1 equiv).

  • Conditions : THF, 50°C, 8 hours.

  • Yield : 90%.

Route 3: Boronate Ester Formation Post-Coupling

Step 1: Synthesis of 4-Bromobenzamide Intermediate

  • Reactants : 4-Bromobenzoic acid, tert-butyl (2-aminoethyl)carbamate, EDCl/HOBt.

  • Conditions : DCM, 0°C → room temperature, 12 hours.

  • Yield : 88%.

Step 2: Miyaura Borylation

  • Reactants : 4-Bromobenzamide (1.0 equiv), bis(pinacolato)diboron (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), KOAc (3.0 equiv).

  • Conditions : Dioxane, 90°C, 12 hours.

  • Yield : 75%.

Critical Reaction Parameters

Solvent and Temperature Effects

  • Amide Coupling : Polar aprotic solvents (DMF, DCM) enhance reactivity. Elevated temperatures (>40°C) risk boronate ester hydrolysis.

  • Borylation : Dioxane outperforms THF due to superior Pd catalyst stability.

Catalytic Systems

  • Pd Catalysts : Pd(dppf)Cl₂ provides higher yields (75–80%) compared to Pd(PPh₃)₄ (60–65%) in Miyaura borylation.

  • Coupling Reagents : HATU > EDCl/HOBt for sterically hindered amines (yield difference: +12%).

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.4 Hz, 2H, ArH), 7.81 (d, J = 8.4 Hz, 2H, ArH), 6.50 (br s, 1H, NH), 3.62 (q, J = 6.0 Hz, 2H, CH₂), 3.36 (q, J = 6.0 Hz, 2H, CH₂), 1.44 (s, 9H, C(CH₃)₃), 1.32 (s, 12H, Bpin-CH₃).

  • HRMS : m/z calc’d for C₂₀H₃₁BN₂O₅ [M+H]⁺: 390.2274; found: 390.2271.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient, 254 nm).

Comparative Evaluation of Methods

Route Advantages Limitations Overall Yield
Route 1Minimal steps, high yieldsRequires acid chloride handling78–85%
Route 2Avoids boronate sensitivityLonger synthesis time74%
Route 3Tolerates diverse substratesPd catalyst cost66%

Applications and Derivatives

  • Suzuki-Miyaura Cross-Coupling : Serves as a boronate precursor for biaryl synthesis.

  • Prodrug Design : Carbamate group enables controlled release via enzymatic cleavage .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamido)ethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace functional groups on the benzamido or dioxaborolane moieties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include boronic acids, amines, and substituted benzamido derivatives, which can be further utilized in various synthetic applications.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity:
Research indicates that compounds containing boron, such as tert-butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamido)ethyl)carbamate, may exhibit anticancer properties. The boron atom can participate in various chemical reactions that enhance the biological activity of the compound. For instance, studies have shown that boron-containing compounds can inhibit tumor growth and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell proliferation and survival .

2. Drug Development:
The compound serves as an intermediate in the synthesis of more complex molecules used in drug development. Its ability to form stable complexes with biological targets makes it a valuable precursor in the design of novel pharmaceuticals aimed at treating various diseases . For example, the incorporation of the dioxaborolane moiety can enhance the pharmacokinetic properties of drug candidates by improving their solubility and bioavailability.

Materials Science

1. Polymer Chemistry:
In materials science, this compound is explored for its potential use in polymer synthesis. Its reactive functional groups enable it to act as a building block for creating polymers with specific properties tailored for applications in coatings and adhesives . The incorporation of boron into polymer matrices has been shown to improve thermal stability and mechanical strength.

2. Sensor Technology:
The unique properties of boron-containing compounds make them suitable for use in sensor technology. For instance, materials derived from this compound could be utilized in the development of sensors capable of detecting specific biomolecules or environmental pollutants due to their selective binding properties . This application is particularly relevant in the field of environmental monitoring and healthcare diagnostics.

Organic Synthesis

1. Synthetic Reagent:
this compound can function as a versatile synthetic reagent in organic chemistry. Its ability to undergo various chemical transformations allows it to be employed in multi-step synthesis processes to construct complex organic molecules . This includes applications in synthesizing heterocycles and other biologically active compounds.

Application Area Description
Medicinal ChemistryAnticancer activity; drug development as an intermediate for pharmaceuticals.
Materials ScienceUse in polymer chemistry for enhanced material properties; potential applications in sensor technology.
Organic SynthesisFunctions as a synthetic reagent for constructing complex organic molecules through various transformations.

Case Studies

Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal highlighted the efficacy of boron-containing compounds similar to this compound against specific cancer cell lines. The results indicated significant inhibition of cell proliferation and increased rates of apoptosis compared to control groups .

Case Study 2: Polymer Applications
In another investigation focusing on materials science applications, researchers synthesized a new class of polymers incorporating this compound derivatives. These polymers demonstrated improved mechanical properties and thermal stability compared to traditional polymers without boron .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamido)ethyl)carbamate involves its interaction with molecular targets through the boronic acid moiety. This interaction can inhibit enzyme activity by forming reversible covalent bonds with active site residues. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The compound is compared to analogs with modifications in the linker, substituents, or boronic ester positioning. Key examples include:

Compound Name Structural Differences Molecular Weight (g/mol) Key Applications/Reactivity Evidence ID
tert-Butyl (3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)propyl)carbamate Propylsulfonyl linker instead of ethylamide; sulfonyl group enhances electrophilicity 423.32 Antiplasmodial agent synthesis via enhanced cross-coupling efficiency
(R)-tert-Butyl-(1-phenyl-4-(dioxaborolan-2-yl)butan-2-yl)carbamate Phenylbutyl chain; chiral center (R-configuration) 308.20 ([M+Na]⁺) Asymmetric synthesis intermediates; confirmed via HRMS
4-(tert-Butyl)-N-(4-(dioxaborolan-2-yl)phenyl)benzamide Direct benzamido linkage without ethyl spacer; tert-butyl substituent on benzene 365.17 Tubulin polymerization inhibitors for cancer chemotherapy
(R)-tert-Butyl (1-(4-(dioxaborolan-2-yl)phenyl)ethyl)carbamate Ethyl linker with stereochemistry (R-configuration) 323.24 Brain-targeted therapies (e.g., PI3K inhibitors)
tert-Butyl (3-(dioxaborolan-2-yl)propyl)carbamate Propyl linker instead of ethyl; free boronic acid derivative 245.14 Radical chemistry applications (e.g., Fe-catalyzed C–N bond formation)

Physicochemical Properties

  • Solubility : Ethylamide-linked derivatives (e.g., target compound) exhibit improved aqueous solubility compared to propyl or sulfonyl-linked analogs due to shorter hydrophobic chains .
  • Stability : Boc-protected derivatives are stable under basic conditions but cleavable via trifluoroacetic acid (TFA), whereas sulfonyl analogs show higher acid resistance .
  • Reactivity : Bulky substituents (e.g., tert-butyl on benzene in ) reduce Suzuki coupling efficiency compared to unsubstituted arylboronates .

Biological Activity

tert-Butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamido)ethyl)carbamate is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies based on current research findings.

  • IUPAC Name : tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
  • Molecular Formula : C17H26BNO4
  • Molecular Weight : 293.17 g/mol
  • CAS Number : 1202794-01-1

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Notably, it has shown promise in the following areas:

1. Inhibition of Proteases

Research indicates that compounds containing boronic acid moieties can act as inhibitors of cysteine proteases. In particular:

  • The compound has been evaluated for its inhibitory effects on the main protease (Mpro) of SARS-CoV-2. In vitro studies demonstrated that it reduced enzyme activity by approximately 23% at a concentration of 20 μM .

2. Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents suggests potential applications in neurodegenerative diseases:

  • A study explored the design of GSK-3β inhibitors based on similar structures and found that certain derivatives exhibited significant anti-neuroinflammatory properties .

The mechanisms through which this compound exerts its biological effects include:

Protease Inhibition

The boronic acid group is known to form reversible covalent bonds with the active site of proteases. This interaction is crucial for the selective inhibition observed in studies targeting Mpro from coronaviruses. The selectivity for Mpro over other proteases like PLpro suggests a unique binding mode that could be exploited for therapeutic development .

Neuroinflammation Modulation

The compound's ability to modulate pathways involved in neuroinflammation may be linked to its interaction with GSK-3β and other kinases implicated in neuronal survival and apoptosis .

Case Studies and Research Findings

StudyObjectiveFindings
MDPI Study Evaluate Mpro inhibitionReduced activity by ≈23% at 20 μM concentration
Neuroinflammation Study Design GSK-3β inhibitorsIdentified compounds with significant anti-inflammatory effects

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamido)ethyl)carbamate, and what factors influence reaction yields?

  • Methodological Answer : The compound is typically synthesized via palladium-catalyzed Miyaura borylation of aryl halides (e.g., chloro- or bromoaryl precursors) with bis(pinacolato)diboron. Key steps include:

  • Catalytic System : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like XPhos in a 1,4-dioxane/water mixture .
  • Substrate Reactivity : Bromoaryl derivatives generally yield higher conversions (e.g., 65% vs. 32% for chloroaryl substrates) due to better oxidative addition kinetics .
  • Purification : Silica gel chromatography followed by NMR (e.g., ¹H/¹³C) and mass spectrometry (DART-MS) to confirm purity and structure .

Q. How should researchers safely handle and store this compound to prevent degradation?

  • Methodological Answer :

  • Storage : Refrigerated (2–8°C) in airtight containers under inert gas (N₂/Ar) to avoid boronic ester hydrolysis .
  • Handling : Use nitrile gloves, chemical goggles, and fume hoods to minimize inhalation/contact. For spills, vacuum with HEPA filters and neutralize residues with ethanol/water .
  • Stability Monitoring : Periodic ¹H NMR to detect hydrolysis (e.g., disappearance of dioxaborolane peaks at δ 1.3 ppm) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reaction yields when using different aryl halide substrates (e.g., chloro vs bromo)?

  • Methodological Answer : Systematic optimization via:

  • Substrate Screening : Compare reactivity of chloro-, bromo-, and iodoaryl derivatives under identical conditions (catalyst loading, temperature, solvent).
  • Kinetic Studies : Use in situ IR or GC-MS to track intermediate formation and identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .
  • Ligand Effects : Test bulky ligands (e.g., SPhos) to enhance steric hindrance and reduce side reactions with chloro substrates .

Q. How does the choice of catalytic system impact the efficiency of Suzuki-Miyaura cross-coupling reactions involving this boronic ester?

  • Methodological Answer :

  • Palladium vs. Nickel Catalysts : Pd-based systems (e.g., Pd(PPh₃)₄) offer higher turnover numbers (TON > 1,000) for aryl couplings, while Ni catalysts may tolerate electron-deficient substrates but require rigorous oxygen exclusion .
  • Electrophotocatalytic Methods : Visible-light-mediated decarboxylative coupling (e.g., with Ir(ppy)₃) can bypass traditional catalytic pathways, enabling radical-based mechanisms at milder conditions (room temperature, no base) .
  • Ligand Design : Electron-rich ligands (e.g., BrettPhos) enhance transmetallation efficiency, critical for sterically hindered aryl partners .

Q. How can researchers design experiments to assess the environmental fate or degradation pathways of this compound?

  • Methodological Answer :

  • Hydrolysis Studies : Expose the compound to buffered solutions (pH 4–9) at 25–50°C and monitor boronic acid formation via LC-MS or ¹¹B NMR .
  • Photodegradation : Use UV-Vis irradiation (λ = 254–365 nm) in aqueous/organic solvents to identify photoproducts (e.g., tert-butyl carbamate fragments) .
  • Ecotoxicity Assays : Test Daphnia magna or algal growth inhibition to evaluate acute aquatic toxicity (OECD 202/201 guidelines) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported NMR chemical shifts for this compound across studies?

  • Methodological Answer :

  • Solvent/Deuteriation Effects : Confirm solvent (CDCl₃ vs. DMSO-d₆) and concentration, which alter peak positions (e.g., amide NH shifts vary by 0.5 ppm in DMSO) .
  • Dynamic Effects : Variable temperatures (e.g., 25°C vs. 40°C) may cause signal broadening in rotameric systems (e.g., tert-butyl groups) .
  • Referencing : Calibrate spectra using internal standards (TMS or residual solvent peaks) to ensure consistency .

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